2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide
CAS No.: 1030431-29-8
Cat. No.: VC2991815
Molecular Formula: C7H9NO3S2
Molecular Weight: 219.3 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide - 1030431-29-8](/images/structure/VC2991815.png)
Specification
CAS No. | 1030431-29-8 |
---|---|
Molecular Formula | C7H9NO3S2 |
Molecular Weight | 219.3 g/mol |
IUPAC Name | 2-methyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-ol |
Standard InChI | InChI=1S/C7H9NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3,5,9H,4H2,1H3 |
Standard InChI Key | ZGUQGHZTQDUGBD-UHFFFAOYSA-N |
SMILES | CN1CC(C2=C(S1(=O)=O)C=CS2)O |
Canonical SMILES | CN1CC(C2=C(S1(=O)=O)C=CS2)O |
Introduction
Chemical Identity and Properties
2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-ol 1,1-dioxide is a heterocyclic compound featuring a fused thiophene and thiazine ring system. The thiazine portion contains a sulfonamide group that has been oxidized to the sulfone (1,1-dioxide) state. The 4-position contains a hydroxyl group, and the 2-position features a methyl substituent. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activity.
The compound is registered with CAS number 1030431-29-8 and is also cataloged under the MFCD number MFCD13248763 . The molecular formula is C7H9NO3S2, corresponding to a molecular weight of 219.3 g/mol . The compound contains two sulfur atoms, one as part of the thiophene ring and the other in the thiazine ring, with the latter being in the oxidized sulfone state.
Table 1: Chemical Identity and Physical Properties of 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-ol 1,1-dioxide
Structural Characteristics
The structure of 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-ol 1,1-dioxide consists of a fused bicyclic system with a thiophene ring fused to a six-membered thiazine ring. The thiazine ring contains a nitrogen atom and a sulfonyl group (SO2), with the 4-position bearing a hydroxyl group and the 2-position containing a methyl substituent. This arrangement creates a unique spatial configuration that influences its chemical reactivity and potential biological interactions.
The compound belongs to the broader class of thieno-thiazine derivatives, which have been explored for various biological activities. The presence of the hydroxyl group at the 4-position distinguishes it from related compounds such as the amino analog (2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide) . This hydroxyl group can serve as both a hydrogen bond donor and acceptor in biological systems, potentially influencing its pharmacological properties.
Related Compounds and Structural Analogs
Comparison with Non-methylated Analog
The non-methylated analog, 3,4-dihydro-2H-thieno[2,3-e] thiazin-4-ol 1,1-dioxide (CAS: 1030422-61-7), differs from our target compound by the absence of the methyl group at the 2-position . This structural difference would likely affect properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.
Table 2: Comparison of 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-ol 1,1-dioxide with Related Compounds
Comparison with 4-Amino Analog
The 4-amino analog, 2-methyl-3,4-dihydro-2H-thieno[2,3-e] thiazin-4-amine 1,1-dioxide, contains an amino group at the 4-position instead of the hydroxyl group . This replacement significantly alters the hydrogen bonding capabilities and potentially the biological activity of the compound. The amino derivative has a molecular formula of C7H10N2O2S2 and a molecular weight of 218.3 g/mol .
Broader Thieno-thiazine Family
The target compound belongs to a broader family of thieno-thiazine derivatives, some of which have established pharmaceutical applications. For instance, brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma, contains a related thieno-thiazine scaffold . This suggests potential pharmaceutical relevance for our target compound or its derivatives.
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